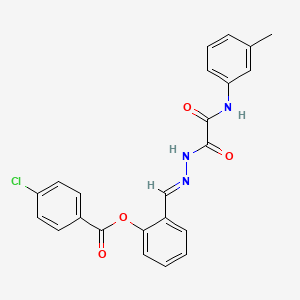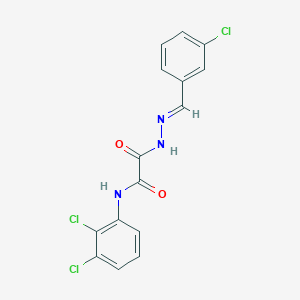![molecular formula C32H36N2O5 B12015125 1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015125.png)
1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(ジメチルアミノ)エチル]-3-ヒドロキシ-4-(4-イソブトキシ-2-メチルベンゾイル)-5-(3-フェノキシフェニル)-1,5-ジヒドロ-2H-ピロール-2-オンは、複数の官能基を組み合わせたユニークな構造を持つ複雑な有機化合物です。この化合物は、その潜在的な生物活性と合成化学における応用により、様々な科学研究分野で注目されています。
合成方法
合成経路と反応条件
1-[2-(ジメチルアミノ)エチル]-3-ヒドロキシ-4-(4-イソブトキシ-2-メチルベンゾイル)-5-(3-フェノキシフェニル)-1,5-ジヒドロ-2H-ピロール-2-オンの合成は、通常、複数ステップの有機合成を行います。このプロセスには、次の手順が含まれる場合があります。
ピロール-2-オンコアの形成: これは、適切な前駆体を含む環化反応によって達成できます。
ジメチルアミノエチル基の導入: このステップは、多くの場合、求核置換反応を行います。
ヒドロキシ基の付加: これは、ヒドロキシル化反応によって導入できます。
イソブトキシ-2-メチルベンゾイル基とフェノキシフェニル基の付加: これらの基は、通常、フリーデル-クラフツアシル化またはアルキル化反応によって付加されます。
工業生産方法
この化合物の工業生産では、高収率と高純度を確保するために、上記の合成経路を最適化する必要があります。これには、触媒の使用、制御された反応条件(温度、圧力、pH)、クロマトグラフィーなどの精製技術が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis. The process may include the following steps:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Dimethylaminoethyl Group: This step often involves nucleophilic substitution reactions.
Attachment of the Hydroxy Group: This can be introduced via hydroxylation reactions.
Addition of the Isobutoxy-2-methylbenzoyl and Phenoxyphenyl Groups: These groups are typically added through Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
化学反応の分析
反応の種類
1-[2-(ジメチルアミノ)エチル]-3-ヒドロキシ-4-(4-イソブトキシ-2-メチルベンゾイル)-5-(3-フェノキシフェニル)-1,5-ジヒドロ-2H-ピロール-2-オンは、次のようなさまざまな化学反応を起こすことができます。
酸化: ヒドロキシ基はカルボニル基に酸化されることがあります。
還元: カルボニル基はアルコールまたはアミンに還元されることがあります。
置換: ジメチルアミノ基は、求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)などの試薬を酸性条件下で使用します。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの試薬を使用します。
置換: 塩基の存在下で、ハロアルカンまたはアシルクロリドなどの試薬を使用します。
主な生成物
これらの反応から生成される主な生成物は、使用した特定の条件と試薬によって異なります。たとえば、ヒドロキシ基の酸化はケトンを生成し、カルボニル基の還元はアルコールを生成します。
科学的研究の応用
1-[2-(ジメチルアミノ)エチル]-3-ヒドロキシ-4-(4-イソブトキシ-2-メチルベンゾイル)-5-(3-フェノキシフェニル)-1,5-ジヒドロ-2H-ピロール-2-オンは、科学研究においていくつかの応用があります。
化学: より複雑な分子を構築するための有機合成におけるビルディングブロックとして使用されます。
生物学: 酵素阻害または受容体結合などの潜在的な生物活性について研究されています。
医学: 抗炎症作用または抗がん作用などの潜在的な治療効果について調査されています。
産業: 新素材の開発や医薬品の合成における前駆体として使用されています。
作用機序
1-[2-(ジメチルアミノ)エチル]-3-ヒドロキシ-4-(4-イソブトキシ-2-メチルベンゾイル)-5-(3-フェノキシフェニル)-1,5-ジヒドロ-2H-ピロール-2-オンが効果を発揮するメカニズムは、分子標的との相互作用によって異なります。これらには以下が含まれる場合があります。
酵素: 特定の酵素の阻害または活性化。
受容体: 細胞受容体への結合により、シグナル伝達経路が誘導されます。
経路: 疾患プロセスに関与する生化学的経路の調節。
類似の化合物との比較
類似の化合物
- 1-[2-(ジメチルアミノ)エチル]-3-ヒドロキシ-4-(4-メトキシ-2-メチルベンゾイル)-5-(3-フェノキシフェニル)-1,5-ジヒドロ-2H-ピロール-2-オン
- 1-[2-(ジメチルアミノ)エチル]-3-ヒドロキシ-4-(4-エトキシ-2-メチルベンゾイル)-5-(3-フェノキシフェニル)-1,5-ジヒドロ-2H-ピロール-2-オン
ユニークさ
1-[2-(ジメチルアミノ)エチル]-3-ヒドロキシ-4-(4-イソブトキシ-2-メチルベンゾイル)-5-(3-フェノキシフェニル)-1,5-ジヒドロ-2H-ピロール-2-オンは、独自の化学的および生物学的特性を付与する官能基の特定の組み合わせにより、ユニークです。このユニークさは、標的となる研究と潜在的な治療用途に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-ethoxy-2-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
特性
分子式 |
C32H36N2O5 |
|---|---|
分子量 |
528.6 g/mol |
IUPAC名 |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C32H36N2O5/c1-21(2)20-38-25-14-15-27(22(3)18-25)30(35)28-29(34(17-16-33(4)5)32(37)31(28)36)23-10-9-13-26(19-23)39-24-11-7-6-8-12-24/h6-15,18-19,21,29,35H,16-17,20H2,1-5H3/b30-28+ |
InChIキー |
NPLNUUHPVPTDEK-SJCQXOIGSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)/O |
正規SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015048.png)
![N-(3,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015053.png)


![5-(3-bromophenyl)-4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015067.png)
![3-Allyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12015071.png)
![4-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12015078.png)
![N-(3,4-difluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015087.png)
![2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol](/img/structure/B12015095.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12015115.png)
![[4-bromo-2-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12015118.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12015121.png)
![(3Z)-1-acetyl-5-bromo-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12015129.png)

